4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol is an organophosphorus compound characterized by its unique structure, which includes a phosphoryl group attached to a butane backbone with two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol typically involves the reaction of diphenylphosphine oxide with a suitable butane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Diphenylphosphinylbutane-1,2-diol: Similar structure but with a phosphinyl group instead of a phosphoryl group.
1,2-Diphenylbutane-1,2-diol: Lacks the phosphoryl group, affecting its reactivity and applications.
Uniqueness
4-Diphenylphosphoryl-1,2-diphenylbutane-1,2-diol is unique due to its combination of a phosphoryl group with a butane backbone and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
22950-49-8 |
---|---|
Molekularformel |
C28H27O3P |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-1,2-diphenylbutane-1,2-diol |
InChI |
InChI=1S/C28H27O3P/c29-27(23-13-5-1-6-14-23)28(30,24-15-7-2-8-16-24)21-22-32(31,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27,29-30H,21-22H2 |
InChI-Schlüssel |
QSWKKZWNONLWNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.